1-(6-Bromo-3-ethylquinolin-2-YL)hydrazine 1-(6-Bromo-3-ethylquinolin-2-YL)hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20255109
InChI: InChI=1S/C11H12BrN3/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)15-13/h3-6H,2,13H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H12BrN3
Molecular Weight: 266.14 g/mol

1-(6-Bromo-3-ethylquinolin-2-YL)hydrazine

CAS No.:

Cat. No.: VC20255109

Molecular Formula: C11H12BrN3

Molecular Weight: 266.14 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Bromo-3-ethylquinolin-2-YL)hydrazine -

Specification

Molecular Formula C11H12BrN3
Molecular Weight 266.14 g/mol
IUPAC Name (6-bromo-3-ethylquinolin-2-yl)hydrazine
Standard InChI InChI=1S/C11H12BrN3/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)15-13/h3-6H,2,13H2,1H3,(H,14,15)
Standard InChI Key RJHUJJSSUJQANR-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N=C2C=CC(=CC2=C1)Br)NN

Introduction

Chemical Structure and Physicochemical Properties

The compound features a quinoline core substituted with a bromine atom at position 6, an ethyl group at position 3, and a hydrazine moiety at position 2 (Fig. 1). Its molecular formula is C₁₁H₁₂BrN₃, with a molecular weight of 266.137 g/mol and an exact mass of 265.021 g/mol . Key physicochemical parameters include:

PropertyValue
Partition coefficient (LogP)3.6186
Polar surface area50.94 Ų
Synonyms6-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride

The bromine atom enhances electrophilic reactivity, while the ethyl group contributes to lipophilicity, influencing solubility and membrane permeability .

Synthetic Methodologies

General Synthesis Strategy

While no direct synthesis protocol for 1-(6-Bromo-3-ethylquinolin-2-yl)hydrazine is documented in public literature, analogous pathways can be inferred from related hydrazine-containing quinolines. A patented method for synthesizing 1-(p-chlorobenzyl)-1-[4-(quinolin-2-ylmethoxy)phenyl]hydrazine involves :

  • Chlorination: Reacting 2-methylquinoline with trichloroisocyanuric acid in acetonitrile.

  • Etherification: Coupling the chlorinated intermediate with 4-acetamidophenol.

  • Hydrolysis: Cleaving the acetyl group using potassium hydroxide.

  • Diazo Reduction: Converting the aniline to hydrazine via sequential nitrosation and dithionite reduction.

For 1-(6-Bromo-3-ethylquinolin-2-yl)hydrazine, the synthesis would likely begin with 6-bromo-3-ethylquinoline-2-carbaldehyde, followed by hydrazine condensation under acidic conditions.

Critical Reaction Parameters

  • Solvent Choice: Acetonitrile is preferred for chlorination steps due to its polarity and inertness .

  • Temperature: Diazotization typically occurs at 0–5°C to minimize side reactions.

  • Purification: Column chromatography or recrystallization is necessary to isolate the hydrazine product from unreacted starting materials.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s hydrazine group serves as a versatile handle for further functionalization. In leukotriene biosynthesis inhibitor synthesis, analogous hydrazines undergo alkylation or acylation to yield bioactive molecules . For example:

Hydrazine+R-XAlkylated Hydrazine Derivative\text{Hydrazine} + \text{R-X} \rightarrow \text{Alkylated Hydrazine Derivative}

where RXR-X represents an electrophilic reagent like p-chlorobenzyl chloride.

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey Differences
1-(p-Chlorobenzyl)-1-[4-(quinolin-2-ylmethoxy)phenyl]hydrazine p-Chlorobenzyl, methoxyHigher molecular weight (428.3 g/mol)
6-Fluoro-3-methylquinolin-2-yl-hydrazineFluoro, methylReduced LogP (2.89) and improved solubility

The ethyl and bromine substituents in 1-(6-Bromo-3-ethylquinolin-2-yl)hydrazine confer greater lipophilicity, potentially enhancing blood-brain barrier penetration compared to fluoro or methoxy analogs .

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